molecular formula C8H5ClN2O2S2 B1306201 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride CAS No. 499771-00-5

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B1306201
CAS No.: 499771-00-5
M. Wt: 260.7 g/mol
InChI Key: IFHXVVWZBVKDQR-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzenesulfonyl chloride with thionyl chloride. This reaction is carried out under reflux conditions until the completion of gas evolution . The process may also involve the use of other reagents and catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Safety measures are crucial due to the hazardous nature of some reagents involved, such as thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to achieve desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include various sulfonamide derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXVVWZBVKDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383630
Record name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-00-5
Record name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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